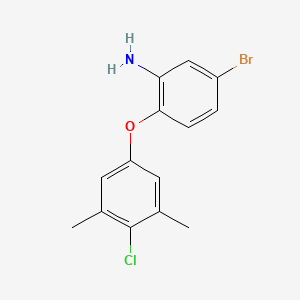

5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline

Descripción

5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline is a halogenated aromatic compound featuring a bromine atom at the 5-position of the aniline ring and a substituted phenoxy group at the 2-position. The phenoxy moiety is further substituted with chlorine and two methyl groups at the 4, 3, and 5 positions, respectively.

Propiedades

IUPAC Name |

5-bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-8-5-11(6-9(2)14(8)16)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAZAHUOJUAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline typically involves multiple steps, including bromination, chlorination, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry.

Reactivity and Transformations:

The compound can undergo several types of reactions:

- Oxidation: Produces quinone derivatives.

- Reduction: Yields amino derivatives.

- Substitution Reactions: Leads to various substituted aniline derivatives depending on the nucleophile used.

These reactions highlight its versatility as a building block for synthesizing diverse chemical entities .

Biological Applications

Enzyme Inhibition Studies:

Research indicates that 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline can be utilized in studies involving enzyme inhibition. It has shown potential to interact with specific enzymes, which is critical for understanding biochemical pathways and developing therapeutic agents .

Proteomics Research:

The compound is also being investigated for its role in proteomics, particularly concerning protein interactions and functions. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to evaluate its binding affinity with proteins and enzymes .

Pharmaceutical Research

Potential Drug Development:

Due to its structural characteristics, 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline is being explored for potential pharmaceutical applications. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases .

Case Study: Anticancer Properties

A study investigated the anticancer properties of compounds similar to 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline. Results indicated that analogs exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential against cancer .

Material Science Applications

Development of Specialty Chemicals:

In industry, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique functional groups contribute to the development of materials used in coatings, plastics, and other applications requiring specific chemical characteristics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Techniques/Methods Used |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Various organic reactions |

| Biological Research | Enzyme inhibition studies | SPR, ELISA |

| Pharmaceutical Research | Potential drug candidate | Cytotoxicity assays |

| Material Science | Production of specialty chemicals | Synthetic processes |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparación Con Compuestos Similares

Structural Analogues in Auxin Agonist Research

highlights 2-(4-chloro-3,5-dimethylphenoxy) acetic acid (602-UC), a synthetic auxin agonist. While both compounds share the 4-chloro-3,5-dimethylphenoxy group, 602-UC substitutes the aniline ring with an acetic acid chain.

Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) shares a halogenated phenoxy backbone but includes a pyridinyl acetamide group. The dichloro substitution pattern and acetamide functionality enhance its herbicidal potency compared to the target compound’s bromoaniline structure, which may exhibit lower electrophilicity and thus reduced reactivity in biological systems .

Herbicidal Pyrazole Derivatives

identifies 1-[2-(4-chloro-3,5-dimethylphenoxy)propionyl]-3,5-dimethylpyrazole as a herbicidally active compound. The presence of a pyrazole ring and propionyl linker increases its molecular flexibility compared to the rigid aniline core of the target compound. This flexibility may improve binding to enzyme active sites, such as acetolactate synthase (ALS), a common herbicide target.

Phenoxyacetic Acid Derivatives

(4-Chloro-3,5-dimethylphenoxy)acetic acid () shares the phenoxy substituents with the target compound but replaces the bromoaniline with a carboxylic acid group. This substitution increases water solubility (30 mg/mL in ethanol vs. ~0.5 mg/mL in aqueous buffers for the target compound) and enables direct interaction with auxin transport proteins . The aniline group’s basicity in the target compound may instead facilitate interactions with cytochrome P450 enzymes, altering metabolic stability.

Key Findings

- Substituent Effects : Bromine enhances lipophilicity but may reduce aqueous solubility compared to carboxylic acid derivatives.

- Bioactivity : Aniline derivatives may target different pathways (e.g., cytochrome P450) compared to auxin-like acetic acid compounds.

Actividad Biológica

5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in the context of developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline is , with a molecular weight of approximately 292.18 g/mol. The presence of bromine and chlorine substituents is crucial as they can influence the compound's reactivity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline. For instance, tricyclic indole derivatives that exhibit structural similarities have shown promising inhibitory activity against Mcl-1, a protein involved in cancer cell survival. One such derivative exhibited a Ki value of 71 nM, indicating strong binding affinity . This suggests that compounds with similar scaffolds could potentially be developed as anticancer agents.

2. Inhibition of SGLT2

The compound may also play a role in the inhibition of sodium-glucose cotransporter 2 (SGLT2), which is a target for diabetes therapy. Research indicates that bromoaryls are effective fragments in synthesizing SGLT2 inhibitors . The development of these inhibitors is crucial as they help manage blood glucose levels in diabetic patients.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of such compounds. Variations in substituents on the phenyl ring can significantly affect the binding affinity and overall efficacy of the compound. For example, modifications leading to increased hydrophobic interactions or steric hindrance can enhance potency against specific biological targets .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | IC50/Ki Value (nM) | Notes |

|---|---|---|---|

| Tricyclic Indole Derivative | Mcl-1 | 71 | High binding affinity |

| SGLT2 Inhibitor | SGLT2 | Varies | Effective in lowering blood glucose |

| 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline | TBD | TBD | Potential for further investigation |

Case Study 1: SGLT2 Inhibitors Development

In a study focusing on the synthesis of SGLT2 inhibitors, bromoaryl compounds were identified as key intermediates. The synthesis process involved multiple steps including bromination and esterification, yielding compounds with significant biological activity against glucose transporters . This highlights the relevance of 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline as a potential precursor for developing new therapeutic agents.

Case Study 2: Anticancer Drug Design

Another study explored the design of anticancer drugs based on structural modifications of indole derivatives. The findings indicated that specific substitutions could lead to enhanced binding affinities and improved biological responses against cancer cells . This approach can be applied to investigate the anticancer potential of 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(4-chloro-3,5-dimethylphenoxy)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution. For example, refluxing equimolar amounts of a brominated aniline derivative (e.g., 5-bromo-2-hydroxyaniline) with 4-chloro-3,5-dimethylphenol in ethanol under inert gas (N₂/Ar) for 1–3 hours yields the target compound . Optimization involves adjusting reaction time (monitored via TLC/HPLC), temperature (80–100°C), and catalyst (e.g., CuI for Ullmann reactions). Purity is enhanced by recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane (1:4) .

Q. How can solubility and formulation challenges be addressed for bioassay applications?

- Methodological Answer : The compound is lipophilic due to halogen and aryl groups. Dissolve in DMSO (30–50 mg/mL) first, then dilute with aqueous buffers (e.g., PBS pH 7.2). For stability, avoid aqueous storage >24 hours; use freshly prepared solutions. If precipitation occurs, add co-solvents like Tween-80 (1–2% v/v) or β-cyclodextrin (10 mM) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS). IR spectroscopy identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹). X-ray crystallography (if crystalline) resolves stereoelectronic properties .

Advanced Research Questions

Q. How does the substitution pattern influence auxin-like activity in plant models, and what SAR insights exist?

- Methodological Answer : The 4-chloro-3,5-dimethylphenoxy group mimics auxin’s hydrophobic binding pocket in TIR1 receptors. Replace the bromine with other halogens (e.g., F, I) to study steric/electronic effects on binding affinity. Compare activity with analogs like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid (602-UC) using Arabidopsis hypocotyl elongation assays . EC₅₀ values from dose-response curves (0.1–100 µM) quantify potency.

Q. What environmental fate studies are relevant for assessing soil mobility and degradation pathways?

- Methodological Answer : Conduct soil column experiments under controlled pumping speeds (0.5–2.0 mL/min) to simulate leaching. Analyze vertical distribution via LC-MS/MS. Aerobic degradation pathways can be studied using ¹⁴C-labeled compound and monitoring metabolites (e.g., dehalogenated products) over 14–28 days. Soil organic carbon content (0.5–2.5%) significantly affects adsorption coefficients (Kd) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from formulation differences (e.g., DMSO concentration >1% inhibits root growth). Standardize solvent controls and use mutant plant lines (e.g., Arabidopsis tir1-1) to confirm mechanism-specific effects. Meta-analysis of dose-response data (log-transformed) identifies outliers due to pH or light exposure variations .

Q. What strategies improve stability under varying pH and temperature conditions?

- Methodological Answer : Stability assays (25–37°C, pH 4–9) show degradation via hydrolysis of the phenoxy-aniline bond at pH >8. Add antioxidants (0.1% ascorbic acid) or store in amber vials at –20°C to extend shelf life (>2 years). For bioassays, buffer solutions (e.g., MES pH 5.5) mimic physiological conditions and reduce decomposition .

Q. How do computational methods (e.g., DFT, molecular docking) predict binding modes with biological targets?

- Methodological Answer : Perform density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Dock the compound into auxin receptor TIR1 (PDB: 2P1Q) using AutoDock Vina. Focus on hydrogen bonds with Ser438/Asn446 and hydrophobic interactions with Leu246/Val249. Compare binding energies (ΔG) with IAA to rationalize activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.